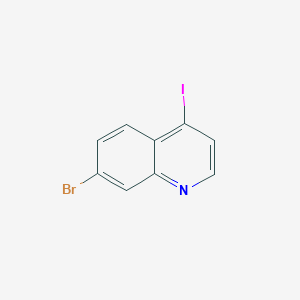

7-Bromo-4-iodoquinoline

概述

描述

7-Bromo-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and iodine atoms in the quinoline ring makes this compound a valuable intermediate for various organic synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 4-iodoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

化学反应分析

Cross-Coupling Reactions

7-Bromo-4-iodoquinoline participates in palladium-catalyzed cross-coupling reactions, leveraging the distinct reactivity of iodine (C-4) over bromine (C-7). This regioselectivity is critical for sequential functionalization:

Mechanistic Insight : The iodine atom at C-4 undergoes oxidative addition to Pd(0) more readily than bromine due to weaker C–I bond strength, enabling selective coupling at this position .

Nucleophilic Substitution Reactions

The iodine and bromine atoms are susceptible to nucleophilic displacement under specific conditions:

Key Observation : Substitution at C-4 is kinetically favored, while C-7 substitution often requires harsher conditions due to steric and electronic factors .

Reduction Reactions

Controlled reduction of this compound yields partially dehalogenated intermediates:

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

Unique Advantage : The dual halogenation in this compound allows sequential modifications, enabling the synthesis of complex quinoline-based architectures .

科学研究应用

Medicinal Chemistry

Anticancer Properties

7-Bromo-4-iodoquinoline has shown potential as a building block for the synthesis of pharmaceutical compounds with anticancer properties. Research indicates that derivatives of this compound can inhibit specific protein kinases involved in cancer progression. For instance, a study identified a related compound that effectively inhibited Protein Kinase Novel 3 (PKN3), with an IC50 value of 14 nM, suggesting that this compound derivatives could serve as potent anticancer agents .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy comparable to established antibiotics. The following table summarizes its antimicrobial activity against selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that this compound derivatives could be developed into new antibacterial agents.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals. Its unique halogenation allows for diverse chemical transformations and functionalization, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

The compound's dual halogenation sets it apart from similar quinoline derivatives. The following table highlights the differences between this compound and other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Iodoquinoline | Iodine at position 4 | Lacks bromine; less versatile |

| 7-Bromoquinoline | Bromine at position 7 | Lacks iodine; affects reactivity |

| 4,7-Dibromoquinoline | Two bromine atoms | Alters chemical properties |

This comparison illustrates how the presence of both bromine and iodine enhances the reactivity and application potential of this compound.

Material Science

Development of Organic Semiconductors

In material science, this compound has been utilized in developing organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for applications in optoelectronic devices, contributing to advancements in this field.

Case Studies

Case Study: Inhibition of Protein Kinase Novel 3 (PKN3)

A significant study explored the structure-activity relationship of various quinoline derivatives, including those based on this compound. The findings revealed that modifications at specific positions could enhance potency against PKN3, a target implicated in several cancers. The study highlighted that certain analogs exhibited nanomolar activity, showcasing the potential for developing targeted cancer therapies .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of halogenated quinolines, including this compound. It reported promising results against resistant bacterial strains, indicating that these compounds could be pivotal in addressing antibiotic resistance issues. The research underscored the importance of further investigations into their mechanisms of action and potential clinical applications.

作用机制

The mechanism of action of 7-Bromo-4-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

相似化合物的比较

4-Iodoquinoline: Lacks the bromine atom, making it less versatile in certain synthetic applications.

7-Bromoquinoline: Lacks the iodine atom, which may affect its reactivity and biological activity.

4,7-Dibromoquinoline: Contains two bromine atoms, which can alter its chemical properties and reactivity compared to 7-Bromo-4-iodoquinoline.

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable diverse synthetic transformations. This dual halogenation enhances its utility as an intermediate in organic synthesis and its potential in medicinal chemistry.

生物活性

7-Bromo-4-iodoquinoline is a heterocyclic compound that belongs to the quinoline family, characterized by the presence of bromine and iodine substituents. This unique structural arrangement contributes to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is , with a molecular weight of approximately 333.95 g/mol.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit various microbial enzymes, making them promising candidates for developing new antibiotics. Specifically, studies have shown that modifications at the 4-hydroxy position enhance biological activity against certain pathogens.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, leading to the modulation of cellular signaling pathways. The halogen substituents might enhance its reactivity and selectivity towards these targets, although detailed studies are still needed to clarify these interactions.

Interaction Studies

Studies have shown that this compound interacts with cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions is vital for assessing the therapeutic potential and safety profile of this compound.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-4-iodoquinoline | C9H6BrI N2 | Different position of substituents; used as an intermediate in drug synthesis |

| 7-Bromoquinoline | C9H6BrN2 | Lacks iodine; may affect reactivity and biological activity |

| 4-Iodoquinoline | C9H6IN2 | Lacks bromine; less versatile in synthetic applications |

The presence of both bromine and iodine in this compound enhances its versatility compared to these similar compounds, allowing for diverse synthetic transformations and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Substitution Reactions : The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

- Reduction Reactions : The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to form other quinoline derivatives.

Applications in Research

This compound serves as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities. It is also utilized in organic synthesis and material science research, particularly in developing organic semiconductors and light-emitting diodes (LEDs).

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Bromo-4-iodoquinoline?

- Methodological Answer : Synthesis typically involves sequential halogenation of a quinoline precursor. A common approach starts with bromination using Br₂ in acetic acid at 60–80°C, followed by iodination with iodine monochloride (ICl) in a polar solvent like DCM under reflux. Catalysts such as FeCl₃ may enhance regioselectivity. Reaction progress is monitored via TLC, and purification employs column chromatography with silica gel . Key Data :

| Step | Reagents/Conditions | Purification | Yield Range |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 70°C | Neutralization, filtration | 60–75% |

| Iodination | ICl, DCM, reflux | Column chromatography (hexane:EA) | 45–65% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., downfield shifts for aromatic protons adjacent to halogens).

- Mass Spectrometry (HRMS) : Validates molecular weight (363.98 g/mol) and isotopic patterns for Br/I .

- X-ray Crystallography : Resolves crystal structure and halogen bonding interactions.

- FT-IR : Identifies C-Br (550–600 cm⁻¹) and C-I (500–550 cm⁻¹) stretches .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Serves as a scaffold for developing kinase inhibitors or antimicrobial agents. The iodine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, while bromine allows further functionalization. Biological screening involves in vitro assays (e.g., enzyme inhibition, MIC testing) with IC₅₀/EC₅₀ quantification .

Advanced Research Questions

Q. How can contradictory data on halogen substitution effects in quinoline derivatives be resolved?

- Methodological Answer : Discrepancies in reported bioactivity (e.g., bromine vs. iodine effects) require meta-analysis of SAR studies. Use computational tools (e.g., molecular docking, DFT) to model halogen-protein interactions. Validate hypotheses via systematic synthesis of analogs and standardized bioassays. Address solvent/pH variability by replicating experiments under controlled conditions .

Q. What strategies optimize cross-coupling reactions involving this compound?

- Methodological Answer : For low-yield Suzuki couplings:

- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Optimize ligand (e.g., XPhos), base (K₂CO₃ vs. CsF), and solvent (toluene/EtOH).

- Use microwave-assisted synthesis to reduce reaction time.

Monitor intermediates via LC-MS and characterize products with NOESY for stereochemical confirmation .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

Systematic Substitution : Vary substituents at C-3/C-8 positions while retaining Br/I.

In Vitro Assays : Test against target enzymes (e.g., topoisomerase II) using fluorescence-based assays.

Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity.

Validation : Cross-check with molecular dynamics simulations to predict binding affinities .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model transition states for SNAr reactions at C-4 (iodine) vs. C-7 (bromine).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack.

- Machine Learning : Train models on existing kinetic data to predict reaction outcomes under new conditions .

Q. How to address purity challenges in this compound synthesis?

- Methodological Answer :

- HPLC-PDA : Detect trace impurities (e.g., dehalogenated byproducts) using a C18 column and acetonitrile/water gradient.

- Elemental Analysis : Confirm Br/I stoichiometry (theoretical: C 33.01%, H 1.94%, N 3.85%).

- Recrystallization : Optimize solvent pairs (e.g., EtOH/DCM) for high-purity crystals .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cytotoxicity of this compound derivatives?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HeLa vs. HEK293) and MTT protocol (incubation time, serum concentration).

- Control Variables : Account for solvent (DMSO) concentration and batch-to-batch compound variability.

- Meta-Analysis : Pool data from ≥5 studies using random-effects models to identify trends .

Q. Safety & Compliance

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile halogenated intermediates.

- Waste Disposal : Quench residual halogens with Na₂S₂O₃ before aqueous disposal .

属性

IUPAC Name |

7-bromo-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNVPNDYDHLEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590592 | |

| Record name | 7-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700871-87-0 | |

| Record name | 7-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。